Methyl 2,3,4-tri-O-benzyl ribopyranose
Description
Contextual Significance within Carbohydrate Chemistry and Glycoscience
Carbohydrate chemistry is a field dedicated to the study of the structure, synthesis, and function of carbohydrates, also known as saccharides. Glycoscience is a broader, interdisciplinary field that investigates the roles of carbohydrates in biology. Within this context, selectively protected monosaccharides like Methyl 2,3,4-tri-O-benzyl ribopyranose are indispensable. The benzyl (B1604629) ether protecting groups are favored for their stability under a wide range of reaction conditions, yet they can be removed under specific, mild conditions, typically through catalytic hydrogenation. This robust nature allows for a wide array of chemical transformations to be carried out on the unprotected portions of the sugar molecule without disturbing the protected hydroxyl groups. The synthesis of such building blocks is a critical aspect of glycoscience, as the availability of these intermediates is often the rate-limiting step in the chemical synthesis of complex glycans.
Strategic Role as a Chiral Synthon in Complex Chemical Synthesis
A chiral synthon is a stereochemically pure building block used in the synthesis of complex, chiral molecules. D-ribose, the parent sugar of this compound, is a naturally occurring chiral molecule. By using this protected ribose derivative, chemists can introduce a specific, predefined stereochemistry into a target molecule. This is of utmost importance in the pharmaceutical industry, where the three-dimensional arrangement of atoms in a drug molecule can dramatically affect its biological activity.
The primary application of this compound as a chiral synthon is in the synthesis of nucleoside analogues. Nucleosides are the fundamental units of DNA and RNA, consisting of a nucleobase attached to a sugar moiety. Many antiviral and anticancer drugs are nucleoside analogues, where either the sugar or the base has been chemically modified. The protected nature of this compound allows for the controlled introduction of a modified nucleobase at the anomeric position (C1) of the ribose sugar. Subsequent removal of the benzyl protecting groups yields the final nucleoside analogue.
Overview of Contemporary Research Endeavors and Challenges
Current research involving this compound and similar protected carbohydrates focuses on several key areas. A significant challenge in carbohydrate chemistry is the development of efficient and stereoselective methods for the synthesis of these building blocks. The regioselective protection of the multiple hydroxyl groups in a sugar molecule can be a complex process, often resulting in a mixture of products that require tedious purification. For instance, the synthesis of the analogous compound, methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, requires a multi-step sequence involving regioselective benzylation, followed by an acylation-purification-deacylation sequence to isolate the desired product. nih.gov Similar challenges exist for the synthesis of this compound.
Another area of active research is the development of novel glycosylation methods. Glycosylation is the process of forming a glycosidic bond, which links a carbohydrate to another molecule. Researchers are constantly seeking new catalysts and reaction conditions that can improve the yield and stereoselectivity of this crucial step. The nature of the protecting groups on the sugar, such as the benzyl groups in this compound, can significantly influence the outcome of a glycosylation reaction.
Furthermore, the application of these building blocks in the synthesis of increasingly complex and biologically active molecules remains a major driving force in the field. This includes the synthesis of oligosaccharides, which are chains of sugar molecules, and glycoconjugates, where carbohydrates are attached to proteins or lipids. These complex molecules play critical roles in a vast array of biological processes, and their synthesis is essential for advancing our understanding of glycoscience.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3,4,5-tris(phenylmethoxy)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(20-32-27)29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWJHEJDZRHTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(CO1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295714 | |
| Record name | methyl 2,3,4-tri-o-benzylpentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18039-25-3 | |
| Record name | NSC104532 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2,3,4-tri-o-benzylpentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2,3,4 Tri O Benzyl Ribopyranose and Analogous Ribopyranosides
Regioselective O-Benzylation Strategies for Ribopyranose Scaffolds
The selective protection of hydroxyl groups on a sugar backbone is a significant challenge due to their similar reactivity. Benzyl (B1604629) ethers are widely used as protecting groups in carbohydrate synthesis due to their stability under a broad range of reaction conditions and their ease of removal by catalytic hydrogenolysis. organic-chemistry.orgbohrium.com Achieving regioselectivity in the benzylation of ribopyranose scaffolds is crucial for synthesizing specific isomers like methyl 2,3,4-tri-O-benzyl ribopyranose.
Directed benzylation protocols utilize a directing group to deliver the benzyl group to a specific hydroxyl function. While not extensively documented specifically for this compound, the principles of directed benzylation are well-established in carbohydrate chemistry. These methods often involve the formation of a temporary cyclic intermediate that positions the benzylating agent in proximity to the target hydroxyl group. For instance, the use of a stannylene acetal (B89532), formed by the reaction of a diol with a dibutyltin (B87310) oxide, can activate one hydroxyl group over the other for subsequent benzylation.
Another approach involves the use of reagents that can chelate to the sugar, thereby directing the benzylation to a particular position. For example, the use of crown ethers in conjunction with a base like sodium hydroxide (B78521) has been shown to facilitate the regioselective benzylation of aminosugars. nih.gov This strategy could potentially be adapted for the selective benzylation of ribopyranosides.
A more common and versatile approach to achieving regioselective benzylation is through a sequence of protection and deprotection steps. wikipedia.org This strategy involves first protecting all hydroxyl groups and then selectively deprotecting the one that is not to be benzylated. Alternatively, one can selectively protect certain hydroxyls with a temporary protecting group, benzylate the remaining free hydroxyls, and then remove the temporary group.
For example, the synthesis of a 2,3,4-tri-O-benzylated ribopyranoside might start with the formation of a cyclic acetal, such as a benzylidene or isopropylidene acetal, to protect two vicinal hydroxyl groups. wikipedia.orgacademie-sciences.fr The remaining hydroxyl groups can then be benzylated. Subsequent removal of the cyclic acetal under acidic conditions reveals the two previously protected hydroxyls. One of these can then be selectively protected, allowing for the benzylation of the other before final deprotection.
The relative reactivity of the hydroxyl groups in ribopyranose can also be exploited. In general, primary hydroxyls are more reactive than secondary ones. Among the secondary hydroxyls, their reactivity can be influenced by their steric and electronic environment. rsc.org By carefully controlling reaction conditions (e.g., temperature, stoichiometry of reagents), it is sometimes possible to achieve selective benzylation of the more reactive hydroxyl groups. For instance, using a stoichiometric amount of benzyl bromide with a mild base like silver oxide (Ag₂O) can favor the benzylation of the most accessible hydroxyl group. organic-chemistry.org
Anomeric Control in the Synthesis of Methyl Ribopyranosides
The anomeric center (C-1) of a glycoside is a stereocenter, and controlling its configuration (α or β) during synthesis is a critical aspect of carbohydrate chemistry. The desired this compound possesses a specific anomeric configuration that must be established with high fidelity.
The formation of the glycosidic bond is known as glycosylation. Stereoselective glycosidation reactions are employed to control the anomeric configuration. The outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor (the ribose derivative), the glycosyl acceptor (methanol in this case), the promoter or catalyst used, and the reaction conditions.
For the synthesis of methyl ribopyranosides, a common method is the Fischer glycosidation, which involves reacting the sugar with methanol (B129727) under acidic catalysis. However, this method often leads to a mixture of anomers. To achieve higher stereoselectivity, more sophisticated methods are employed. These often involve the use of a glycosyl donor with a suitable leaving group at the anomeric position (e.g., a halide, acetate (B1210297), or trichloroacetimidate) which is then displaced by the acceptor alcohol.
The stereochemical outcome can be directed by neighboring group participation. For example, a participating protecting group at the C-2 position, such as an acetyl or benzoyl group, can lead to the formation of a 1,2-trans-glycoside through the formation of an intermediate acyloxonium ion. academie-sciences.frbeilstein-journals.org
The nature of the protecting groups on the ribopyranose ring, particularly at the C-2 position, has a profound influence on the anomeric selectivity of glycosylation reactions. nih.govresearchgate.net
Participating Groups: As mentioned, an acyl group (like acetate or benzoate) at the C-2 position will participate in the reaction to form an intermediate that blocks the α-face of the sugar, leading to the preferential formation of the β-glycoside (1,2-trans). academie-sciences.frbeilstein-journals.org
Non-Participating Groups: In contrast, a non-participating group at C-2, such as a benzyl ether, does not form this type of intermediate. beilstein-journals.org In this case, the anomeric selectivity is governed by other factors, such as the anomeric effect, which generally favors the formation of the α-anomer. tohoku.ac.jp The absence of a participating group at C-2 in a 2,3,4-tri-O-benzyl protected ribose donor would generally favor the formation of the α-methyl ribopyranoside.
The choice of solvent and promoter can also significantly impact the anomeric ratio. For instance, non-polar solvents can enhance the anomeric effect, favoring the α-anomer, while polar, participating solvents can lead to the formation of the β-anomer via an SN2-like displacement of an anomeric triflate or other good leaving group.
Multi-Step Synthesis from Precursors and Isomers
The synthesis of this compound is a multi-step process that can start from D-ribose or other readily available precursors. A plausible synthetic route would involve the following general steps:
Anomeric Protection: The synthesis would likely begin with the protection of the anomeric position as a methyl glycoside. This can be achieved through a Fischer glycosidation of D-ribose with methanol and an acid catalyst, which may produce a mixture of anomers that need to be separated.
Regioselective Protection/Deprotection: A series of protection and deprotection steps would follow to install the three benzyl groups at the C-2, C-3, and C-4 positions. This could involve the use of temporary protecting groups, such as acetals, to mask certain hydroxyls while others are benzylated. For example, a 4,5-O-isopropylidene acetal could be formed, followed by benzylation of the 2- and 3-hydroxyls. Subsequent removal of the acetal and selective protection of the 5-hydroxyl would allow for the benzylation of the 4-hydroxyl.
Purification and Characterization: At each step, purification by column chromatography is typically required to isolate the desired product. The structure and purity of the intermediates and the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
An alternative strategy could involve starting from a pre-existing, differentially protected ribopyranoside and modifying the protecting group pattern. For instance, one could start with a methyl ribopyranoside derivative having an acetyl group at C-5 and benzyl groups at C-2, C-3, and C-4. Selective deacetylation would then yield the target compound.
Data Tables
Table 1: Key Intermediates in the Synthesis of this compound
| Compound Name | Molecular Formula | Role in Synthesis |
| D-Ribose | C₅H₁₀O₅ | Starting material |
| Methyl α/β-D-ribopyranoside | C₆H₁₂O₅ | Anomerically protected precursor |
| Methyl 4,5-O-Isopropylidene-α-D-ribopyranoside | C₉H₁₆O₅ | Intermediate with protected C4 and C5 hydroxyls |
| Methyl 2,3-di-O-benzyl-4,5-O-isopropylidene-α-D-ribopyranoside | C₂₃H₂₈O₅ | Benzylated intermediate |
| Methyl 2,3-di-O-benzyl-α-D-ribopyranoside | C₂₀H₂₄O₅ | Intermediate after deprotection of C4 and C5 |
Table 2: Influence of C-2 Protecting Group on Anomeric Selectivity
| C-2 Protecting Group | Type | Expected Major Anomer | Mechanism |
| Acetyl (Ac) | Participating | β (1,2-trans) | Neighboring group participation |
| Benzoyl (Bz) | Participating | β (1,2-trans) | Neighboring group participation |
| Benzyl (Bn) | Non-participating | α (1,2-cis) | Anomeric effect |
| Silyl (B83357) (e.g., TBDMS) | Non-participating | α (1,2-cis) | Anomeric effect |
Derivations from D- and L-Ribose
The synthesis of this compound begins with the parent monosaccharide, available as either D-ribose or the less common L-ribose. The general synthetic pathway involves two key transformations: the formation of the methyl glycoside at the anomeric center (C-1) and the subsequent protection of the remaining hydroxyl groups with benzyl ethers.
The initial step is typically a Fischer glycosidation, where the ribose is treated with methanol under acidic catalysis. This reaction establishes the methyl pyranoside, often resulting in a mixture of anomers (α and β) and ring forms (pyranose and furanose). Subsequent benzylation of the free hydroxyl groups is commonly achieved using benzyl bromide (BnBr) in the presence of a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). organic-chemistry.org The use of milder bases like silver oxide (Ag₂O) can also be employed, sometimes offering different selectivity. organic-chemistry.org
While a direct, high-yield synthesis for this specific ribopyranoside is not extensively detailed in singular reports, the methodology is analogous to the preparation of other perbenzylated glycosides. For instance, similar strategies are used to synthesize building blocks like methyl 2,4,6-tri-O-benzyl-α-D-glucopyranose, which also requires controlled, regioselective protection. nih.gov The synthesis of L-ribose itself can be accomplished in multiple steps from the more abundant D-ribose, providing access to the L-enantiomer of the target compound.
Table 1: General Conditions for Analogous Benzylation Reactions
| Starting Material | Reagents | Conditions | Product | Notes |
|---|---|---|---|---|
| Methyl α-D-glucopyranoside | NaH, BnCl | 100 °C, 3 h | Mixture of tri-O-benzyl isomers | Direct benzylation often lacks full regioselectivity, requiring separation. nih.gov |
| Generic Polyol (R-OH) | NaH, BnBr, DMF | 0 °C to RT | R-OBn | Standard Williamson ether synthesis conditions for full protection. organic-chemistry.org |
| Diol Substrate | Ag₂O, BnBr | Varies | Monobenzylated Product | Milder conditions can allow for selective protection of more reactive hydroxyls. organic-chemistry.org |
Interconversion between Furanose and Pyranose Forms
In solution, ribose, like many other pentoses and hexoses, exists not as a single structure but as an equilibrium mixture of its open-chain aldehyde form and its cyclic hemiacetals. These cyclic forms include the five-membered furanose and the six-membered pyranose rings, each of which can exist as α and β anomers. nist.govyoutube.com While the pyranose form is often the more thermodynamically stable and is the form in which isolated D-ribose typically crystallizes, the furanose form is of immense biological importance as it is the isomer incorporated into the backbone of RNA. researchgate.netnih.gov
The interconversion between these forms is a dynamic process in solution, proceeding through the open-chain structure. nist.gov The equilibrium position is sensitive to solvent, temperature, and the nature of substituents on the sugar. In synthetic chemistry, controlling this equilibrium is crucial. For example, the acidic conditions of a Fischer glycosidation can allow the system to equilibrate and form the thermodynamically favored methyl pyranoside. However, trapping a specific ring form can be achieved by forming cyclic acetals; for instance, reaction with acetone (B3395972) can selectively protect the C-2 and C-3 hydroxyls of a ribofuranoside, locking the five-membered ring structure. The study of thio-sugars, such as 4-thio-D-glucopyranose, has also provided insight into this phenomenon, where an observable interconversion to the furanose form occurs, highlighting the subtle energetic balance between the two ring sizes. worktribe.com
Methodological Advancements in Benzyl Protecting Group Chemistry
The benzyl ether is a workhorse protecting group in carbohydrate synthesis due to its general stability to a wide range of acidic and basic conditions. nih.gov However, modern complex syntheses require more sophisticated strategies for its installation and removal, leading to significant methodological advancements.
Orthogonal Protection Strategies for Ribopyranosides
The synthesis of complex, branched oligosaccharides requires a suite of protecting groups that can be removed selectively without affecting others. This concept is known as an orthogonal strategy. bham.ac.uk In the context of a ribopyranoside, the benzyl (Bn) group, which is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), can be used in concert with other groups that are cleaved under different conditions.
An effective orthogonal set might combine benzyl ethers with silyl ethers (e.g., tert-butyldimethylsilyl, TBS, removed by fluoride (B91410) ions), esters (e.g., acetate or benzoate, removed by base), or an allyl ether (removed by palladium catalysis). nih.gov For example, one could envision a synthetic intermediate where the C-2 and C-3 hydroxyls of a methyl ribopyranoside are protected as benzyl ethers, while the C-4 hydroxyl is protected as a TBS ether. This would allow for the selective deprotection of the C-4 position to perform a glycosylation, leaving the benzyl ethers at C-2 and C-3 intact. A versatile set of orthogonal protecting groups demonstrated for the synthesis of branched mannans includes a diethylisopropylsilyl (DEIPS) ether, a methylnaphthyl (Nap) ether, an allyl ether, and a levulinoyl (Lev) ester, showcasing the power of this approach. nih.gov
Table 2: Example of an Orthogonal Protecting Group Scheme
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |
|---|---|---|---|
| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) | Silyl ethers, Esters, Allyl ethers |
| tert-Butyldimethylsilyl | TBS | TBAF (Fluoride) | Benzyl ethers, Esters |
| Acetyl / Benzoyl | Ac / Bz | NaOMe/MeOH (Basic) | Benzyl ethers, Silyl ethers |
| Allyl | All | Pd(PPh₃)₄ (Palladium catalysis) | Benzyl ethers, Silyl ethers, Esters |
Selective De-O-benzylation and Re-functionalization
While the complete removal of all benzyl groups via hydrogenation is straightforward, the selective removal of a single benzyl group from a poly-benzylated sugar is a significant challenge that has been addressed by modern synthetic methods. Such regioselective deprotection is highly valuable for creating advanced building blocks.
Several methods have been developed for this purpose. One approach involves the use of Lewis acids. For instance, an efficient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside was achieved via the selective debenzylation-acetylation of the perbenzylated starting material using a mixture of ZnCl₂ and acetic anhydride. nih.gov Another powerful method for the regioselective de-O-benzylation of poly-benzylated sugars utilizes a CrCl₂/LiI system in moist ethyl acetate. researchgate.net The selectivity is proposed to arise from a specific three-point coordination between the carbohydrate and the chromium reagent. researchgate.net
Oxidative methods can also be employed. Substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, are more labile to oxidation and can be selectively cleaved in the presence of standard benzyl ethers using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org Even standard benzyl ethers can be removed oxidatively with reagents like ozone. organic-chemistry.org These advanced deprotection techniques allow for the unmasking of a single hydroxyl group on a complex scaffold, which can then be re-functionalized, for example, by glycosylation or conversion to another functional group.
Table 3: Reagents for Selective De-O-benzylation
| Reagent System | Conditions | Selectivity | Reference |
|---|---|---|---|
| CrCl₂ / LiI | Moist EtOAc | Regioselective, based on coordination | researchgate.net |
| ZnCl₂ / Ac₂O / HOAc | Varies | Selective debenzylation at the anomeric position followed by acetylation | nih.gov |
| DDQ | CH₂Cl₂/H₂O | Highly selective for p-methoxybenzyl (PMB) ethers over benzyl ethers | organic-chemistry.org |
| O₃ then NaOMe | CH₂Cl₂; MeOH | Oxidative cleavage to benzoate, then hydrolysis | organic-chemistry.org |
Strategic Applications of Methyl 2,3,4 Tri O Benzyl Ribopyranose in Advanced Organic Synthesis
Building Block for Oligosaccharide and Polysaccharide Synthesis
The construction of oligosaccharides and polysaccharides relies on the sequential and controlled formation of glycosidic bonds between monosaccharide units. Protected monosaccharides, often referred to as building blocks, are fundamental to this process. The benzyl (B1604629) protecting groups are widely utilized in carbohydrate chemistry due to their stability and their influence on the reactivity and selectivity of glycosylation reactions. nih.gov
Glycosylation Donor Applications
In the synthesis of complex carbohydrates, a glycosylation donor is a monosaccharide derivative that carries a leaving group at the anomeric position, which is activated to form a glycosidic bond with a glycosyl acceptor. While direct studies on Methyl 2,3,4-tri-O-benzyl ribopyranose as a glycosylation donor are limited, its furanoside analogue, Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside, is recognized as a glycosylation reagent for the synthesis of oligosaccharides and polysaccharides. medchemexpress.com The pyranose form can be similarly converted into an effective donor by introducing a suitable leaving group, such as a halogen, trichloroacetimidate, or thioglycoside, at the anomeric center. The reactivity of such a donor in glycosylation is influenced by the nature of its protecting groups. For instance, the use of ether-type protecting groups like benzyl ethers can "arm" the glycosyl donor, making it more reactive. nih.gov
The table below illustrates potential glycosyl donors derived from this compound.
| Donor Type | Anomeric Leaving Group | Typical Activation Conditions |
| Glycosyl Halide | -Br, -Cl | Silver or mercury salts |
| Thioglycoside | -SPh, -SEt | NIS/TfOH, DMTST |
| Trichloroacetimidate | -OC(=NH)CCl₃ | Lewis acids (e.g., TMSOTf, BF₃·OEt₂) |
This table represents potential donor types based on common carbohydrate chemistry principles.
Acceptor Functionality in Glycoconjugate Formation
A glycosyl acceptor is a nucleophilic component in a glycosylation reaction, typically a carbohydrate with one or more free hydroxyl groups. This compound, after removal of a protecting group at a specific position (if any), can function as a glycosyl acceptor. For example, if a related derivative has a free hydroxyl group, it can accept a glycosyl unit from an activated donor. In a broader context, partially benzylated building blocks are common glycosyl acceptors. nih.gov For instance, the related compound, methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, is a well-known 3-OH glycosyl acceptor. nih.gov Similarly, selective debenzylation of this compound could yield a specific acceptor for the synthesis of glycoconjugates.
Precursor for Nucleoside and Nucleotide Analogue Synthesis
Ribose and its derivatives are the backbone of nucleic acids, making protected ribose compounds like this compound valuable starting materials for the synthesis of nucleoside and nucleotide analogues, many of which exhibit significant antiviral and anticancer properties. nih.govnih.gov
Stereocontrolled Approaches to C-Glycosides
C-Glycosides, where the anomeric carbon is linked to an aglycone via a carbon-carbon bond, are stable mimics of naturally occurring O-glycosides and often exhibit interesting biological activities. The synthesis of C-glycosides can be achieved through various methods, including the reaction of an activated anomeric carbon with a carbon nucleophile. nih.gov A modern approach involves the stereoselective Ni-catalyzed carboboration of glycals, which can be derived from protected sugars like D-ribopyranose. nih.gov This method allows for the formation of a C-C bond at the anomeric position and introduces a C-B bond that can be further functionalized, providing access to a diverse range of C-glycosides. nih.gov
The stereochemical outcome of C-glycosylation can be highly dependent on the protecting groups and the nature of the nucleophile. For instance, the reaction of C-nucleophiles with certain protected 3-deoxy-gluco- and mannopyranosyl thioglycosides is highly stereoselective. nih.gov
Synthesis of Modified Nucleosides
The synthesis of modified nucleosides is a key area of medicinal chemistry. Protected ribose derivatives are essential precursors in these syntheses. For example, a series of 1,2,3-triazolyl nucleoside analogues with antiviral activity against the influenza A virus were synthesized using a D-ribofuranosyl fragment. nih.gov The synthesis often involves the coupling of a protected ribose derivative with a heterocyclic base. The benzyl protecting groups of this compound offer stability during the coupling reactions and can be removed under specific conditions to yield the final modified nucleoside.
The table below presents examples of modified nucleosides synthesized from ribose precursors, highlighting the diversity of achievable structures.
| Nucleoside Analogue Class | Heterocyclic Base | Therapeutic Interest |
| Triazole Nucleosides | 1,2,3-Triazole | Antiviral (Influenza) nih.gov |
| Pyrimidine Analogues | Modified Uracil or Thymine | Antiviral, Anticancer nih.gov |
| Purine Analogues | Modified Adenine or Guanine | Antiviral, Anticancer |
Chiral Scaffold for Asymmetric Synthesis of Non-Carbohydrate Structures
Carbohydrates represent a readily available and inexpensive source of complex chiral molecules, often referred to as the "chiral pool". numberanalytics.comorganic-chemistry.org this compound, with its well-defined stereochemistry, can be utilized as a chiral scaffold or template to induce chirality in the synthesis of non-carbohydrate target molecules. The rigid pyranose ring and the stereochemically defined substituents can direct the approach of reagents in a stereoselective manner. researchgate.net
This strategy, known as chiral pool synthesis, is a powerful tool in organic chemistry for the efficient construction of enantiomerically pure compounds. numberanalytics.com The carbohydrate starting material is manipulated through a series of chemical transformations, breaking and forming bonds to create a new, non-carbohydrate structure that retains the chirality of the original sugar. While specific examples starting from this compound are not extensively documented, the principle is well-established with other carbohydrate derivatives. researchgate.net
Transformation into Fluoro- and Deoxy-Carbohydrate Derivatives
The introduction of fluorine atoms or the removal of hydroxyl groups to create deoxy sugars can significantly impact the biological activity of carbohydrates. While general methodologies for these transformations on protected monosaccharides are well-established, specific examples detailing the direct conversion of "this compound" are not prominently featured in the reviewed literature.
Utility in the Synthesis of Complex Natural Products
Protected ribose units are crucial components of many biologically active natural products, including nucleoside antibiotics and other complex glycosides. "this compound" represents a potential precursor for the ribose moiety in such syntheses. The benzyl ethers provide robust protection during the assembly of the carbon skeleton of the natural product.
Despite its potential, the reviewed scientific literature does not highlight "this compound" as a commonly utilized starting material in the total synthesis of complex natural products. Synthetic chemists often opt for other ribose derivatives with different protecting group patterns that may be more suitable for their specific synthetic strategy, such as those that allow for more facile selective deprotection.
Development of Novel Reaction Architectures Utilizing Ribopyranose Templates
The rigid pyranose ring of carbohydrates can serve as a chiral scaffold for the development of new asymmetric reactions and methodologies. The defined stereochemistry of the hydroxyl groups can be used to direct the stereochemical outcome of reactions on appended substrates.
There is a lack of specific studies in the accessible literature where "this compound" is explicitly used as a template to develop novel reaction architectures. While the concept of using carbohydrate scaffolds is an active area of research, the focus has often been on more readily available or conformationally distinct monosaccharides. The specific stereochemical arrangement and protecting group pattern of "this compound" have not been specifically leveraged in the development of new, named reactions or asymmetric catalytic systems as per the available research.
Conformational Analysis and Stereochemical Principles of Benzylated Ribopyranosides
Elucidation of Pyranose Ring Conformations (e.g., Chair, Boat forms)
The six-membered pyranose ring is not planar and adopts several conformations to minimize steric and electronic strain. The most stable and predominant of these are the chair conformations. nobelprize.orglibretexts.orglibretexts.org For a given pyranoside, two primary chair conformations are possible, designated as ¹C₄ and ⁴C₁ according to IUPAC nomenclature. In the context of D-ribopyranose, the ¹C₄ conformation places the large hydroxymethyl group (or its equivalent) in an equatorial position, which is generally favored.
The stability of these conformations is dictated by the energetic penalties of axial versus equatorial placement of substituents. libretexts.org Bulky substituents like the O-benzyl groups on Methyl 2,3,4-tri-O-benzyl ribopyranose create significant steric strain when forced into axial positions due to unfavorable 1,3-diaxial interactions. libretexts.org Consequently, the pyranose ring will preferentially adopt the chair conformation that maximizes the number of bulky groups in the more spacious equatorial positions. For many benzylated hexopyranosides, the ⁴C₁ chair conformation is observed in crystal structures. d-nb.inforesearchgate.net
Other, less stable conformations include the boat and twist-boat (or skew-boat) forms. libretexts.orgqmul.ac.uk The boat conformation is significantly destabilized by torsional strain from eclipsed bonds and severe steric hindrance between the "flagpole" hydrogens (or substituents) at the C1 and C4 positions. libretexts.org The twist-boat conformation is an intermediate in energy between the chair and boat forms, relieving some of the flagpole and eclipsing interactions. libretexts.orglibretexts.org However, for most pyranoside systems under standard conditions, the equilibrium lies heavily in favor of the most stable chair conformation.
| Conformation | Relative Energy (kJ/mol) | Key Destabilizing Factors |
|---|---|---|
| Chair | 0 | Most stable, minimal strain |
| Twist-Boat | ~23 | Reduced flagpole interactions and torsional strain compared to boat |
| Boat | ~30 | Flagpole steric strain and torsional (eclipsing) strain |
Spectroscopic Probes for Conformational Dynamics (e.g., NMR Coupling Constants, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for studying the conformation of molecules in solution. For benzylated ribopyranosides, several NMR techniques provide critical insights.
¹H NMR Coupling Constants (J-values): The magnitude of the three-bond proton-proton coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In pyranose rings, the ³J(H,H) values for vicinal protons provide direct information about their relative orientation and, by extension, the ring's conformation.
A large coupling constant (typically 8-10 Hz) is indicative of a trans-diaxial relationship between two protons, corresponding to a dihedral angle of ~180°.
Smaller coupling constants (typically 1-4 Hz) suggest axial-equatorial or equatorial-equatorial relationships, with corresponding dihedral angles of ~60° and ~60°, respectively.
By analyzing the coupling constants for all adjacent protons around the pyranose ring, a detailed picture of the dominant chair conformation can be constructed.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. This is particularly useful for identifying 1,3-diaxial interactions that are characteristic of specific chair conformations. For example, in a ⁴C₁ chair, a strong NOE correlation would be expected between the axial protons (or substituents) at C1, C3, and C5. The presence or absence of specific cross-peaks in a NOESY spectrum can provide definitive evidence for a particular ring conformation and the orientation of the benzyl (B1604629) groups. nih.gov
| Technique | Parameter | Information Gained |
|---|---|---|
| ¹H NMR | Coupling Constant (³JH,H) | Provides dihedral angles between adjacent protons, helps define ring geometry. |
| NOESY | Cross-peak Intensity | Indicates through-space proximity of protons, confirms spatial relationships like 1,3-diaxial interactions. |
Anomeric and Gauche Effects in O-Benzylated Systems
The conformational stability of this compound is also governed by stereoelectronic effects, primarily the anomeric and gauche effects.
Anomeric Effect: This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, despite the potential for steric hindrance. This phenomenon is attributed to a stabilizing hyperconjugation interaction between the lone pair of electrons on the endocyclic ring oxygen and the antibonding orbital (σ) of the C1-substituent bond (n -> σ). For methyl pyranosides, the anomeric effect stabilizes the conformer where the C1-OCH₃ bond is axial. In base-catalyzed anomerization, the α-anomer is often the thermodynamically favored product due to this effect. nih.gov
Gauche Effect: This effect pertains to the tendency of a molecule to adopt a conformation where adjacent electronegative substituents have a gauche relationship (a 60° dihedral angle). In benzylated pyranosides, the orientation of the exocyclic benzyl groups is influenced by this effect. For instance, the conformation around the C-O bonds of the benzyl ethers will be influenced by interactions with adjacent substituents and the ring itself. The interplay between minimizing steric clashes of the bulky benzyl groups and satisfying these stereoelectronic preferences dictates the final, lowest-energy conformation of the side chains.
Diastereoselective Control in Ribopyranoside Reactions
The well-defined conformation of a benzylated ribopyranoside directly influences the stereochemical outcome of its reactions. The facial bias created by the axial and equatorial substituents means that an incoming reagent will preferentially attack from the less sterically hindered face of the molecule, a principle known as substrate-controlled diastereoselectivity. researchgate.net
In glycosylation reactions, for example, the conformation of the glycosyl donor is critical. The bulky benzyl groups at the C2, C3, and C4 positions can effectively shield one face of the pyranose ring. This steric hindrance can direct an incoming glycosyl acceptor to the opposite face, leading to the formation of a specific anomeric linkage (α or β) with high selectivity. The presence of a participating group, such as an acyl group, can further control stereoselectivity through the formation of a cyclic intermediate. nih.gov However, with non-participating benzyl ethers, steric approach control is often the dominant factor. The stereoselectivity of these reactions is a direct consequence of the conformational rigidity imposed by the benzyl protecting groups. nih.govnih.gov
Mechanistic Investigations and Reaction Pathway Elucidation
Kinetic and Thermodynamic Aspects of Glycosidation Reactions Involving Ribopyranose Donors/Acceptors
The formation of a glycosidic bond is a cornerstone of carbohydrate chemistry. wikipedia.org From a thermodynamic standpoint, the reaction is generally feasible and exothermic. For instance, quantum mechanical calculations on the glycosidic bond formation between ribose and 2-pyrimidinone show the reaction to be exothermic, with relative product energies of -8.00 and -0.43 kcal/mol for two different pathways. researchgate.net However, the same study revealed high activation energy barriers for these pathways, indicating that the uncatalyzed reaction is kinetically inaccessible under standard conditions. researchgate.net
The reactivity of the glycosyl acceptor also plays a crucial role. Attenuating the nucleophilic character of the acceptor can push the reaction mechanism towards the SN1 limit, which often results in increased α-selectivity. acs.org Mechanistic studies provide evidence for associative pathways where an intermediate, such as a boronate ester, is formed between a catalyst and the glycosyl acceptor, which then undergoes glycosylation. nih.gov These kinetic and thermodynamic factors must be carefully considered to control the outcome of synthetic routes involving Methyl 2,3,4-tri-O-benzyl ribopyranose.
Table 1: Calculated Energetics for Glycosidic Bond Formation Data derived from a model reaction between ribose and 2-pyrimidinone.
| Pathway | Relative Energy of Product (kcal/mol) | Activation Energy (Gas Phase) | Note |
| PA1 | -8.00 | High | Thermodynamically feasible, kinetically inaccessible without catalysis. researchgate.net |
| PB1 | -0.43 | High | Thermodynamically feasible, kinetically inaccessible without catalysis. researchgate.net |
Mechanistic Studies of Protecting Group Manipulations
The benzyl (B1604629) ether groups in this compound are crucial for directing reactivity. These groups are considered "permanent" or "persistent" protecting groups because of their stability under a wide range of acidic and basic conditions, making them ideal for multi-step syntheses. wiley-vch.de
The introduction of these benzyl groups typically proceeds via the Williamson Ether Synthesis. This reaction involves the deprotonation of the hydroxyl groups on the methyl ribopyranoside precursor with a strong base, most commonly sodium hydride (NaH), to form highly nucleophilic alkoxides. These alkoxides then react with benzyl bromide or benzyl chloride in an SN2 displacement reaction to form the benzyl ethers. organic-chemistry.orgalchemyst.co.uk
The removal of benzyl ethers, or debenzylation, is most commonly achieved through catalytic hydrogenolysis. wikipedia.org This process involves reacting the benzylated sugar with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). wiley-vch.deorganic-chemistry.org The mechanism involves the adsorption of the benzyl group onto the surface of the metal catalyst, followed by cleavage of the carbon-oxygen bond and reduction by hydrogen. This method is highly efficient and clean, often proceeding in excellent yield. wiley-vch.denih.gov An important feature of this deprotection strategy is its orthogonality; for example, benzyl ethers and azide (B81097) groups can be removed simultaneously in a single reaction step. wiley-vch.de
Alternative deprotection methods exist, such as using strong acids, but these are limited to substrates that are not acid-sensitive. organic-chemistry.org For substituted benzyl ethers like the p-methoxybenzyl (PMB) ether, oxidative cleavage using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) provides an orthogonal removal strategy that leaves standard benzyl ethers intact. organic-chemistry.orgwikipedia.org
Table 2: Comparison of Deprotection Methods for Benzyl Ethers
| Method | Reagents | Mechanism | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Heterogeneous catalysis | Mild, high yield, orthogonal with many groups. wiley-vch.de | Not compatible with other reducible groups (e.g., alkenes, alkynes). alchemyst.co.uk |
| Acid Cleavage | Strong acids (e.g., HBr) | SN1/SN2 | Effective for simple ethers. | Harsh conditions, not suitable for acid-labile molecules. organic-chemistry.org |
| Oxidative Cleavage (for PMB) | DDQ, CAN | Single electron transfer | Orthogonal to standard benzyl ethers. organic-chemistry.orgwikipedia.org | Specific to electron-rich benzyl systems like PMB. |
| Dissolving Metal Reduction | Na, NH₃ (Birch reduction) | Electron transfer | Powerful reduction method. wiley-vch.de | Harsh conditions, can reduce aromatic rings. |
Understanding Stereochemical Outcomes in Ribopyranose Transformations
The stereochemical outcome of glycosylation reactions involving ribopyranose derivatives is not arbitrary but is governed by the inherent structural and electronic properties of the intermediates. sci-hub.se The dominant factor controlling stereoselectivity in reactions of ribose derivatives is the conformation of the transient oxocarbenium ion formed upon activation of the glycosyl donor. sci-hub.senih.gov
Studies on a range of ribose analogues have shown that the lowest energy conformer of the intermediate five-membered ring oxocarbenium ion positions the C-3 alkoxy group (a benzyl ether in this case) in a pseudoaxial orientation. nih.gov This arrangement is favored as it maximizes stabilizing electrostatic effects. nih.gov To a lesser degree, the C-2 substituent prefers a pseudoequatorial position. nih.gov The nucleophile then undergoes a stereoelectronically favored "inside attack" on this lowest-energy conformer, leading to a highly predictable stereochemical outcome. sci-hub.senih.gov For many C-glycosylations of ribose derivatives, this results in a strong preference for the α-anomer. sci-hub.se
This inherent stereochemical bias means that the outcome is often only marginally affected by external variables such as the specific Lewis acid used, the anomeric leaving group, or the solvent. sci-hub.se The combination of hydrogen bonding between the reactants and conformational changes in the pyranose ring are also identified as key factors in determining stereoselectivity. nih.gov The glycosylation reaction mechanism itself exists on a spectrum between a pure SN1 pathway (involving a "naked" oxocarbenium ion) and a pure SN2 pathway (bimolecular displacement). acs.org The exact position on this continuum, and thus the stereochemical result, is influenced by the protecting groups, the leaving group, and the reactivity of the acceptor. nih.govacs.org
Table 3: Factors Influencing Stereoselectivity in Ribopyranose Glycosylation
| Factor | Influence | Mechanism |
| C-3 Substituent | Dominant factor | Directs the conformation of the oxocarbenium ion intermediate via electrostatic effects. nih.gov |
| C-2 Substituent | Secondary factor | Influences the preferred pseudo-equatorial/axial position in the intermediate. nih.gov |
| Nucleophile Attack | Governs product formation | Occurs via "inside attack" on the lowest energy conformer of the oxocarbenium ion. sci-hub.senih.gov |
| Anomeric Effect | Favors β-attack | Stabilizes the approach of the nucleophile to the beta-face of certain conformers. nih.gov |
| Hydrogen Bonding | Can direct attack | Hydrogen bonds between the donor and acceptor can favor one face of attack over the other. nih.govnih.gov |
Role of Catalysis in Ribopyranose Synthetic Pathways
Catalysis is indispensable in the synthesis and manipulation of this compound, from its initial protection to its use in glycosylation reactions. Different types of catalysts are employed for specific transformations.
In the protection step, base catalysis is used. A strong, non-nucleophilic base like sodium hydride (NaH) acts as a catalyst to deprotonate the hydroxyl groups of the starting methyl ribopyranoside, generating the reactive alkoxide species needed for benzylation. organic-chemistry.orgalchemyst.co.uk
For glycosylation reactions where the ribopyranose derivative acts as a glycosyl donor, Lewis acid catalysis is paramount. tandfonline.com The purpose of the Lewis acid is to activate the leaving group at the anomeric position (C-1). For example, if the donor is a glycosyl trichloroacetimidate, a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is used. tandfonline.com The Lewis acid coordinates to the leaving group, making it more electrophilic and facilitating its departure. This generates the critical oxocarbenium ion intermediate, which is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor. tandfonline.comlibretexts.org Studies on 2-deoxy-D-ribose have shown that Lewis acids such as indium(III) chloride (InCl₃) and montmorillonite (B579905) KSF clay can effectively catalyze cyclization reactions. nih.gov The role of the Lewis acid catalyst is to activate a component of the reaction, facilitating bond formation that would otherwise be kinetically prohibitive. rsc.org
Table 4: Catalysts in Synthetic Pathways Involving Ribopyranose Derivatives
| Catalyst | Type | Reaction | Mechanistic Role |
| Sodium Hydride (NaH) | Strong Base | Benzylation (Protection) | Deprotonates hydroxyl groups to form nucleophilic alkoxides. organic-chemistry.orgalchemyst.co.uk |
| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | Lewis Acid | Glycosylation | Activates anomeric leaving groups (e.g., trichloroacetimidates, phosphates). wiley-vch.detandfonline.com |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid | Glycosylation | Activates anomeric leaving groups (e.g., acetates, trichloroacetimidates). tandfonline.com |
| Palladium on Carbon (Pd/C) | Heterogeneous Metal | Hydrogenolysis (Deprotection) | Catalyzes the cleavage of C-O bonds in benzyl ethers via hydrogenation. wiley-vch.de |
| Indium(III) Chloride (InCl₃) | Lewis Acid | Cyclization / Glycosylation | Activates glycal or deoxy-ribose precursors for reaction with nucleophiles. nih.gov |
Computational Chemistry in the Study of Methyl 2,3,4 Tri O Benzyl Ribopyranose
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the electronic nature of a molecule. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing detailed information about electron distribution and orbital energies.
For Methyl 2,3,4-tri-O-benzyl ribopyranose, QM calculations can elucidate its electronic structure by mapping the electron density and generating molecular orbitals (HOMO and LUMO). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
Furthermore, these calculations can predict sites of reactivity. By calculating electrostatic potential maps and partial atomic charges, chemists can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, the oxygen atoms of the hydroxyl and methoxy (B1213986) groups are expected to be nucleophilic centers, while the anomeric carbon is a key electrophilic site, crucial for glycosylation reactions. This information is vital for predicting how the molecule will interact with various reagents.
Table 1: Hypothetical Quantum Mechanical Calculation Results for Key Atoms in this compound (Note: These values are illustrative examples of what QM calculations would predict and are not experimental data.)
| Atom | Calculated Partial Charge (a.u.) | Predicted Reactivity |
| C1 (Anomeric Carbon) | +0.55 | Electrophilic |
| O1 (Anomeric Oxygen) | -0.60 | Nucleophilic |
| O (Ring Oxygen) | -0.58 | Nucleophilic |
| O (Methoxy Group) | -0.62 | Nucleophilic |
| O (Benzyl Ether O2) | -0.50 | Nucleophilic |
| O (Benzyl Ether O3) | -0.50 | Nucleophilic |
| O (Benzyl Ether O4) | -0.50 | Nucleophilic |
Molecular Dynamics Simulations for Conformational Landscapes
While QM calculations are powerful, they are often performed on static, single-molecule models. This compound, however, is a flexible molecule that exists as an ensemble of different conformations in solution. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nd.edu
MD simulations can map the conformational landscape of the ribopyranose ring, which can adopt various chair (e.g., ¹C₄, ⁴C₁) and boat conformations. By simulating the molecule's movement in a solvent box over nanoseconds, researchers can identify the most stable, low-energy conformations and the energy barriers between them. nih.gov The presence of three bulky benzyl (B1604629) groups significantly influences this landscape, sterically hindering certain conformations and favoring others. Understanding the preferred three-dimensional shape is crucial as it dictates the molecule's reactivity and how it is recognized by enzymes or other molecules. These simulations confirm the existence of iso-energetic rotamers that can interconvert. nih.gov
Table 2: Illustrative Conformational Analysis of this compound from MD Simulations (Note: Data is for illustrative purposes.)
| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) | Key Dihedral Angles (°) |
| ⁴C₁ (Chair) | 0.00 | 85 | C1-C2-C3-C4 = 55 |
| ¹C₄ (Chair) | 4.5 | 10 | C1-C2-C3-C4 = -54 |
| Skew-Boat | 6.0 | 5 | C2-C3-C4-C5 = 15 |
Prediction and Validation of Spectroscopic Data (e.g., NMR Chemical Shifts and Coupling Constants)
Computational chemistry offers robust methods for predicting spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) parameters. uncw.eduresearchgate.net This is particularly valuable for complex molecules where spectral assignment can be challenging. The process involves several steps: first, a conformational search and energy minimization are performed to identify the most stable conformers, often using methods like DFT. github.io
Next, for each low-energy conformer, NMR shielding constants are calculated using specialized QM methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu These shielding constants are then converted into chemical shifts. Proton-proton coupling constants can also be calculated using equations that relate them to the dihedral angles of the conformers. uncw.edu
Finally, because the experimental spectrum is an average of all conformations present in solution, the calculated data for each conformer are weighted according to their predicted population (based on a Boltzmann distribution). uncw.edu This produces a final, predicted spectrum that can be compared with experimental data to validate the structural assignment. This combined computational-experimental approach is a powerful tool for confirming the constitution and configuration of synthesized carbohydrate derivatives. github.io
Table 3: Comparison of Hypothetical Experimental and Computationally Predicted ¹H NMR Data (Note: Data is for illustrative purposes.)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Predicted Coupling Constant (Hz) | Experimental Coupling Constant (Hz) |
| H-1 | 4.75 | 4.72 | J(H1,H2) = 3.5 | J(H1,H2) = 3.7 |
| H-2 | 3.65 | 3.68 | J(H2,H3) = 4.8 | J(H2,H3) = 5.0 |
| H-3 | 3.90 | 3.93 | J(H3,H4) = 7.1 | J(H3,H4) = 7.0 |
| H-4 | 3.81 | 3.79 | J(H4,H5) = 9.5 | J(H4,H5) = 9.4 |
| OMe | 3.38 | 3.40 | - | - |
Rational Design of Ribopyranose-Based Synthons
The principles of computational chemistry extend beyond analysis to the rational design of new molecules and synthetic pathways. frontiersin.org For carbohydrate chemistry, this involves designing "synthons," or building blocks, with specific reactivity and stereoselectivity for use in complex oligosaccharide synthesis.
Using this compound as a scaffold, computational tools can model the effects of adding or changing protecting groups. For instance, calculations can predict how replacing a benzyl group with an acetyl or silyl (B83357) group would alter the molecule's conformational preferences and the reactivity of the remaining functional groups. This allows chemists to design synthons that favor a specific outcome in a glycosylation reaction, for example, by pre-organizing the molecule into a conformation that leads to the desired stereoisomer. This in silico design process can significantly reduce the amount of trial-and-error experimentation required in the lab, making the synthesis of complex carbohydrates more efficient and predictable. nih.govunivie.ac.at
Future Prospects and Emerging Research Frontiers in Ribopyranose Chemistry
Sustainable and Green Chemistry Approaches to Ribopyranose Synthesis
The principles of green chemistry are increasingly being integrated into carbohydrate synthesis to reduce environmental impact and improve efficiency. mdpi.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.com The goal is to develop protocols that are not only safer and more sustainable but also more cost-effective for producing valuable compounds like protected ribopyranose derivatives. mdpi.com
Key strategies in green ribopyranose synthesis include:
Use of Green Solvents: Traditional organic synthesis often relies on hazardous solvents. Research is now focused on replacing these with greener alternatives such as ionic liquids, supercritical fluids, or even water. mdpi.comunibo.it For carbohydrate modifications, solvent-free approaches, like mechanochemical grinding, are also being explored to minimize waste. mdpi.com
Catalytic Innovations: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. This includes the use of organocatalysts, which can mediate complex transformations on protected sugar derivatives, such as the simultaneous reduction and oxidation of furanosyl and pyranosyl sugars to create valuable 2-deoxy-sugars in a single step. researchgate.net
Atom Economy and Process Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient method that can dramatically reduce reaction times from hours or days to mere minutes. mdpi.com These techniques are being applied to create key heterocyclic structures, improving atom economy and reducing the formation of hazardous byproducts. mdpi.com
| Strategy | Principle | Relevance to Ribopyranose Synthesis |
|---|---|---|
| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives (e.g., water, ionic liquids) or eliminating solvents altogether. mdpi.comunibo.it | Reduces toxicity and waste in the multi-step synthesis of protected intermediates like Methyl 2,3,4-tri-O-benzyl ribopyranose. |
| Biocatalysis | Using enzymes as catalysts to perform reactions with high selectivity and under mild conditions. mdpi.com | Enables specific modifications on the ribopyranose ring that are challenging with conventional chemistry, reducing the need for extensive protecting group manipulations. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation as an energy source to accelerate reaction rates and improve yields. mdpi.com | Shortens the synthesis time for ribopyranose derivatives and related heterocyclic compounds, leading to more efficient processes. |
| Organocatalysis | Employing small organic molecules as catalysts for chemical transformations. researchgate.net | Allows for novel, one-step conversions of protected sugars into other valuable derivatives, such as 2-deoxy-lactones. researchgate.net |
Chemoenzymatic Synthesis of Complex Ribopyranosides
Combining the versatility of chemical synthesis with the high selectivity of enzymatic catalysis offers a powerful strategy for constructing complex ribopyranosides. mdpi.com Contemporary chemoenzymatic methods are capable of producing highly complex, multi-antennary N-glycans, although these procedures can be demanding. nih.gov These approaches are critical for accessing structures that are difficult to produce through purely chemical or biological means.
Recent advances in this area include:
Engineered Enzymes: Researchers are engineering enzymes, such as ADP-ribosyltransferases (ARTs), to facilitate the synthesis of well-defined poly(ADP-ribose) (PAR) fragments and oligomers. nih.gov This allows for precise control over the structure of these complex biopolymers, which play vital roles in processes like DNA repair. nih.gov
"Stop and Go" Synthesis: A novel biomimetic strategy allows for the creation of complex, asymmetrically branched N-glycans from a simple starting glycopeptide in relatively few steps. nih.gov This method uses unnatural sugar donors that temporarily "stop" the enzymatic extension at specific points. These unnatural sugars can later be converted to their natural counterparts, allowing the synthesis to "go" forward, enabling each arm of the glycan to be uniquely modified. nih.gov
Solid-Phase Methodologies: To streamline the process, new methods are being developed that utilize solid-phase peptide synthesis to create linear peptides linked to a resin. These can then be cyclized in a highly selective manner by non-ribosomal peptide cyclases, avoiding issues like epimerization that can occur in liquid-phase synthesis. nih.gov
| Enzyme/Enzyme Class | Function | Example Application |
|---|---|---|
| Glycosyltransferases (e.g., MGAT4, MGAT5) | Catalyze the transfer of sugar moieties from an activated donor to an acceptor molecule. | Used in the "stop and go" strategy to install branching points on N-glycans using unnatural sugar donors. nih.gov |
| ADP-ribosyltransferases (ARTs) / Poly(ADP-ribose) Polymerases (PARPs) | Catalyze the transfer of ADP-ribose from NAD+ to target proteins or to a growing polymer chain. nih.gov | Chemoenzymatic synthesis of specific poly(ADP-ribose) fragments and probes to study DNA repair and other cellular processes. nih.govresearchgate.net |
| Non-ribosomal Peptide Cyclases (e.g., SurE) | Catalyze the head-to-tail macrocyclization of linear peptides. | Used in a streamlined chemoenzymatic approach to produce cyclic peptides with improved pharmaceutical properties. nih.gov |
| Lipases (e.g., Candida rugosa lipase) | Catalyze the hydrolysis of esters. | Applied in chemoenzymatic processes for producing valuable chemicals from renewable sources like used cooking oil. mdpi.com |
Advancements in High-Throughput Synthesis and Screening of Ribopyranose Derivatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activity. thermofisher.comnih.gov This technology is being applied to libraries of carbohydrate derivatives to unlock their therapeutic potential.
Key aspects of this frontier include:
Diverse Compound Libraries: Large screening libraries, some containing over 400,000 small organic molecules, are being assembled from various commercial vendors. ku.edu These libraries are carefully curated to ensure structural diversity and "drug-like" properties, conforming to guidelines like Lipinski's Rule of Five, while excluding reactive or unstable structures. thermofisher.comku.edu Such libraries can be designed to include a wide array of ribopyranose derivatives.
Ultra-High-Throughput Technologies: Platforms like fiber-optic array scanning technology (FAST) have revolutionized screening by enabling the analysis of bead-based libraries at rates of up to 5 million compounds per minute. nih.gov This allows for the efficient screening of massive libraries that were previously intractable.
Focused and Targeted Screening: In addition to diverse libraries, focused screening libraries are being created to target specific biological molecules or pathways. thermofisher.comthermofisher.com By applying computational methods and bioinformatics, compounds are selected that have a higher probability of interacting with targets like kinases, G-protein-coupled receptors, or viruses, leading to higher hit rates. nih.govthermofisher.com Libraries of ribopyranose derivatives can be tailored for screening against specific carbohydrate-binding proteins or enzymes.
| Technology | Principle | Screening Throughput | Application to Ribopyranose Derivatives |
|---|---|---|---|
| Cell-Based HTS Assays | Measures the effect of compounds on whole cells, such as inhibiting a virus's cytopathic effect. nih.gov | ~100,000 compounds screened at multiple concentrations. nih.gov | Identifies ribopyranose derivatives with antiviral or other cell-modulating activities. |
| Fiber-Optic Array Scanning Technology (FAST) | Scans bead-based libraries of synthetic compounds using fiber optics. nih.gov | Up to 5 million compounds per minute. nih.gov | Enables mega-scale screening of combinatorial libraries of ribopyranose-based polymers or peptides to find potent binders to biological targets. |
| Fluorescence-Activated Cell Sorting (FACS) | Sorts beads or cells based on fluorescence, often used after an initial enrichment step. nih.gov | High, with a theoretical throughput of ~10⁸ in 10 hours, but practically used on smaller, enriched libraries. nih.gov | Can be used to sort and identify "hit" beads from a ribopyranose derivative library that bind to a fluorescently labeled target protein. |
Interdisciplinary Applications in Materials Science and Chemical Biology
Protected ribopyranose derivatives are not only intermediates for complex synthesis but are also valuable tools and building blocks in their own right, finding applications in diverse fields beyond traditional biochemistry.
Chemical Biology: Ribose derivatives are fundamental to creating chemical probes for studying cellular processes. researchgate.net The synthesis of specific poly(ADP-ribose) (PAR) polymers and their functionalized analogues allows researchers to investigate the roles of ADP-ribosylation in DNA repair, chromatin remodeling, and transcriptional regulation. nih.govresearchgate.net Protected intermediates like this compound are essential starting materials for constructing these intricate molecular tools. The ability to introduce modifications, such as fluorine at the 2' position, can enhance the stability and lipophilicity of these probes. wikipedia.org
Materials Science: The inherent properties of sugars like ribose make them attractive for the development of new materials. As a water-soluble and biocompatible polymer, poly(ADP-ribose) and its synthetic analogues are being explored for the safe and efficient delivery of therapeutics. researchgate.net The defined stereochemistry and functional groups of ribopyranose derivatives offer precise control over the architecture of novel polymers and materials. Synthetic modifications to the ribose molecule can alter its physical properties, such as lipophilicity, making these derivatives suitable for creating materials with specific surface characteristics or for use in advanced applications like phasing X-ray crystallographic data. wikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
